MK2-IN-3 hydrate

Description

Propriétés

IUPAC Name |

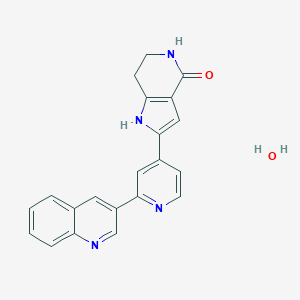

2-(2-quinolin-3-ylpyridin-4-yl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O.H2O/c26-21-16-11-20(25-18(16)6-8-23-21)14-5-7-22-19(10-14)15-9-13-3-1-2-4-17(13)24-12-15;/h1-5,7,9-12,25H,6,8H2,(H,23,26);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKCVKMHGQQSRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1NC(=C2)C3=CC(=NC=C3)C4=CC5=CC=CC=C5N=C4.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MK2-IN-3 Hydrate: An In-Depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK2-IN-3 hydrate is a potent and selective, orally active, ATP-competitive inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2, or MK2). By targeting MK2, a key downstream effector in the p38 MAPK signaling pathway, this compound effectively modulates the inflammatory response. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activity, the intricacies of the signaling pathway it inhibits, and detailed protocols for relevant experimental assays.

Core Mechanism of Action: ATP-Competitive Inhibition of MK2

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site of the MK2 enzyme. This direct competition prevents the phosphorylation of MK2 substrates, thereby blocking the downstream signaling cascade that leads to the production of pro-inflammatory cytokines. The potent and selective nature of this inhibition makes this compound a valuable tool for studying the physiological and pathological roles of the p38/MK2 pathway.

Data Presentation: Quantitative Analysis of Inhibition

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

| Target Kinase | IC50 (nM) |

| MK2 | 0.85 |

| MK3 | 210 |

| MK5 | 81 |

| ERK2 | 3440 |

| MNK1 | 5700 |

Data sourced from MedchemExpress.[1]

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 (µM) |

| U937 | TNFα Production | 4.4 |

Data sourced from MedchemExpress.[1]

Signaling Pathway

This compound targets a critical node in the p38 MAPK signaling pathway, which is activated by cellular stress and inflammatory cytokines. Upon activation, p38 MAPK phosphorylates and activates MK2. Activated MK2 then translocates from the nucleus to the cytoplasm, where it phosphorylates several key substrates involved in the inflammatory response.

Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro ATP-Competitive Kinase Assay

This protocol outlines a general procedure to determine the IC50 value of this compound against MK2 in a biochemical assay.

Materials:

-

Recombinant human MK2 enzyme

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP solution

-

MK2-specific peptide substrate (e.g., a peptide derived from HSP27)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. Include a DMSO-only control.

-

Enzyme and Substrate Preparation: Dilute the recombinant MK2 enzyme and the peptide substrate to their final concentrations in kinase buffer.

-

Reaction Setup: In each well of the microplate, add the MK2 enzyme, the peptide substrate, and the diluted this compound or DMSO control.

-

Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at or near the Km for ATP) to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol or a similar method that measures kinase activity.

-

Data Analysis: Measure the luminescence or fluorescence signal. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Caption: Workflow for an in vitro ATP-competitive kinase assay.

Cellular TNFα Production Assay (ELISA)

This protocol describes how to measure the effect of this compound on TNFα production in U937 cells, a human monocytic cell line.

Materials:

-

U937 cells

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

-

Lipopolysaccharide (LPS) for stimulation

-

This compound stock solution (in DMSO)

-

Human TNFα ELISA kit

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Culture and Differentiation: Culture U937 cells in RPMI-1640 medium. For differentiation into a macrophage-like phenotype, treat the cells with PMA (e.g., 100 ng/mL) for 48 hours.

-

Compound Treatment: After differentiation, replace the medium with fresh medium containing various concentrations of this compound or a DMSO control. Pre-incubate the cells with the compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNFα production.

-

Incubation: Incubate the cells for a specified period (e.g., 4-6 hours) at 37°C in a humidified incubator with 5% CO2.

-

Sample Collection: Centrifuge the plates and collect the cell culture supernatants.

-

ELISA: Perform the TNFα ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatants to antibody-coated plates, followed by incubation with a detection antibody and a substrate solution.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Generate a standard curve using recombinant TNFα. Calculate the concentration of TNFα in each sample. Determine the IC50 value of this compound for the inhibition of TNFα production.

Caption: Workflow for a cellular TNFα production assay using ELISA.

Conclusion

This compound is a highly potent and selective inhibitor of MK2, acting through an ATP-competitive mechanism. Its ability to effectively block the p38/MK2 signaling pathway and subsequent pro-inflammatory cytokine production has been demonstrated in both biochemical and cellular assays. The detailed information and protocols provided in this guide serve as a valuable resource for researchers in the fields of inflammation, signal transduction, and drug discovery, facilitating further investigation into the therapeutic potential of MK2 inhibition.

References

The Function and Application of MK2-IN-3 Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK2-IN-3 hydrate is a potent, selective, and orally active ATP-competitive inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2). This technical guide provides an in-depth overview of the function, mechanism of action, and experimental applications of this compound. It includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and a visual representation of its role in cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers in inflammation, immunology, and oncology who are investigating the therapeutic potential of targeting the p38/MK2 signaling axis.

Core Function and Mechanism of Action

This compound selectively targets MK2, a key downstream effector of the p38 MAPK signaling pathway. This pathway is a critical regulator of cellular responses to stress and inflammatory stimuli. Upon activation by upstream kinases, p38 MAPK phosphorylates and activates MK2. Activated MK2, in turn, phosphorylates a variety of downstream substrates, leading to the post-transcriptional regulation of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

By competitively binding to the ATP-binding pocket of MK2, this compound prevents the phosphorylation of its downstream targets. This inhibition effectively suppresses the production of key inflammatory mediators, making it a valuable tool for studying and potentially treating inflammatory diseases and cancer.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various in vitro kinase assays. The following tables summarize the key quantitative data available for this compound.

| Target Kinase | IC50 (nM) [1][2] |

| MK2 | 0.85 |

| MK3 | 210 |

| MK5 | 81 |

| ERK2 | 3440 |

| MNK1 | 5700 |

| p38α | >100,000 |

| MSK1 | >200,000 |

| MSK2 | >200,000 |

| CDK2 | >200,000 |

| JNK2 | >200,000 |

| IKK2 | >200,000 |

Table 1: In vitro kinase inhibitory activity of this compound.

| Cell-Based Assay | Cell Line | IC50 (µM) [1][2] |

| TNFα Production | U937 | 4.4 |

Table 2: Cellular activity of this compound.

Signaling Pathway

The p38/MK2 signaling pathway plays a central role in the inflammatory response. The following diagram illustrates the key components of this pathway and the point of intervention for this compound.

Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the function of this compound.

In Vitro MK2 Kinase Assay for IC50 Determination

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against MK2.

Materials:

-

Recombinant active MK2 enzyme

-

MK2 substrate (e.g., recombinant HSP27 or a synthetic peptide)

-

This compound

-

ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1 mM Na₃VO₄, 2 mM DTT)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.

-

In a 96-well plate, add the diluted this compound or vehicle (DMSO) control.

-

Add the MK2 substrate to each well.

-

Initiate the kinase reaction by adding a mixture of recombinant MK2 enzyme and [γ-³²P]ATP in kinase assay buffer.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Dry the filter plate and add scintillation fluid.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for TNFα Production in U937 Cells

This protocol outlines a method to measure the effect of this compound on TNFα production in the human monocytic cell line U937.

Materials:

-

U937 cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Lipopolysaccharide (LPS)

-

This compound

-

Human TNFα ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed U937 cells in a 96-well plate at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

Differentiate the cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

Remove the PMA-containing medium and replace it with fresh medium.

-

Pre-treat the differentiated U937 cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNFα production.

-

Incubate the cells for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNFα production for each concentration of this compound and determine the IC50 value.

Western Blot Analysis of HSP27 Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of Heat Shock Protein 27 (HSP27), a downstream substrate of MK2.

Materials:

-

Cells responsive to a p38/MK2 activating stimulus (e.g., HeLa or U937 cells)

-

Stimulus (e.g., Anisomycin, Sorbitol, or LPS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-HSP27 (Ser82), anti-HSP27, and anti-β-actin

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with this compound or vehicle for 1-2 hours.

-

Stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes) to induce HSP27 phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-HSP27 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies against total HSP27 and a loading control like β-actin.

-

Quantify the band intensities to determine the relative levels of phosphorylated HSP27.

Experimental Workflow and Logic

The following diagram illustrates a typical experimental workflow for characterizing a novel MK2 inhibitor like this compound.

Caption: A logical workflow for the preclinical evaluation of an MK2 inhibitor.

Conclusion

This compound is a highly selective and potent inhibitor of MK2, a critical kinase in the p38 MAPK signaling pathway. Its ability to suppress the production of pro-inflammatory cytokines makes it an invaluable research tool for dissecting the role of the MK2 pathway in various physiological and pathological processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies and to further explore its therapeutic potential in inflammatory diseases and cancer.

References

MK2-IN-3 Hydrate: A Selective Inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MK2-IN-3 hydrate is a potent and selective, ATP-competitive inhibitor of mitogen-activated protein kinase-activated protein kinase 2 (MK2), a critical downstream effector in the p38 MAPK signaling pathway.[1] This pathway is a central regulator of inflammatory responses, making MK2 a compelling therapeutic target for a range of autoimmune and inflammatory diseases. This compound has demonstrated significant potential in preclinical studies by effectively suppressing the production of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α). This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, selectivity, mechanism of action, and detailed experimental protocols for its evaluation.

Core Data Presentation

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type |

| MK2 | 0.85 | Biochemical Kinase Assay |

| MK3 | 210 | Biochemical Kinase Assay |

| MK5 | 81 | Biochemical Kinase Assay |

| ERK2 | 3,440 | Biochemical Kinase Assay |

| MNK1 | 5,700 | Biochemical Kinase Assay |

| CDK2 | >200,000 | Biochemical Kinase Assay |

| JNK2 | >200,000 | Biochemical Kinase Assay |

| IKK2 | >200,000 | Biochemical Kinase Assay |

| MSK1 | >200,000 | Biochemical Kinase Assay |

| MSK2 | >200,000 | Biochemical Kinase Assay |

Data sourced from MedChemExpress.[1]

Table 2: Cell-Based Activity of this compound

| Cell Line | Endpoint | IC50 (µM) | Stimulus |

| U937 | TNF-α Production | 4.4 | Lipopolysaccharide (LPS) |

Data sourced from MedChemExpress.[1]

Signaling Pathway

MK2 is a key downstream substrate of p38 MAPK. Upon activation by cellular stress or inflammatory stimuli, p38 MAPK phosphorylates and activates MK2. Activated MK2 then translocates from the nucleus to the cytoplasm, where it phosphorylates a number of target proteins involved in inflammatory gene expression and cytokine production.[2][3] this compound exerts its effect by directly inhibiting the kinase activity of MK2.

Caption: p38 MAPK/MK2 Signaling Pathway and Site of Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the activity of this compound.

Biochemical Kinase Inhibition Assay for IC50 Determination

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human MK2 enzyme.

Caption: Workflow for Biochemical Kinase Inhibition Assay.

Materials:

-

Recombinant human MK2 (activated)

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP

-

MK2-specific substrate (e.g., HSP27tide peptide)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

384-well, low-volume, white plates

-

Multilabel plate reader

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM). The final DMSO concentration in the assay should be ≤1%.

-

Assay Plate Preparation: Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme Preparation: Dilute the recombinant MK2 enzyme in Kinase Assay Buffer to a working concentration (e.g., 2-5 ng/µL).

-

Enzyme Addition: Add 10 µL of the diluted MK2 enzyme to each well containing the compound.

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare a 2X substrate/ATP mixture in Kinase Assay Buffer. The final concentration of ATP should be at or near its Km for MK2, and the substrate concentration should be optimized for the assay.

-

Add 10 µL of the substrate/ATP mixture to each well to initiate the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Data Analysis: Determine the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell-Based TNF-α Inhibition Assay in U937 Cells

This protocol outlines a method to assess the ability of this compound to inhibit the production of TNF-α in a human monocytic cell line, U937, stimulated with lipopolysaccharide (LPS).

Caption: Workflow for Cell-Based TNF-α Inhibition Assay.

Materials:

-

U937 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Differentiation: Culture U937 cells in RPMI-1640 medium. To differentiate the cells into a macrophage-like phenotype, treat them with PMA (e.g., 10-100 ng/mL) for 48 hours.

-

Cell Seeding: After differentiation, wash the adherent cells with fresh medium and seed them into a 96-well plate at a density of 1-2 x 10^5 cells/well. Allow the cells to adhere for 24 hours.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle (DMSO).

-

Pre-incubation: Incubate the cells with the inhibitor for 1-2 hours at 37°C in a 5% CO2 incubator.

-

LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce TNF-α production.

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate briefly to pellet any detached cells and carefully collect the supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Calculate the percent inhibition of TNF-α production for each inhibitor concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

In Vivo Lipopolysaccharide (LPS) Challenge Model

This protocol describes an in vivo model to evaluate the efficacy of this compound in reducing systemic TNF-α levels in mice challenged with LPS.

References

An In-depth Technical Guide to MK2-IN-3 Hydrate: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MK2-IN-3 hydrate, a potent and selective inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2). This document details its chemical structure, physicochemical properties, biological activity, and mechanism of action, with a focus on its role within the p38/MK2 signaling pathway. Detailed experimental protocols and visual diagrams are included to facilitate its application in research and drug development.

Chemical Structure and Properties

This compound is the monohydrate form of the parent compound 1,5,6,7-tetrahydro-2-[2-(3-quinolinyl)-4-pyridinyl]-4H-pyrrolo[3,2-c]pyridin-4-one. The presence of a water molecule in its crystal lattice defines it as a hydrate.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Formal Name | 1,5,6,7-tetrahydro-2-[2-(3-quinolinyl)-4-pyridinyl]-4H-pyrrolo[3,2-c]pyridin-4-one, monohydrate |

| CAS Number | 1186648-22-5 |

| Molecular Formula | C₂₁H₁₆N₄O • H₂O |

| Molecular Weight | 358.4 g/mol |

| Appearance | A crystalline solid |

| Solubility | Soluble in DMSO |

Biological Activity and Selectivity

MK2-IN-3 is a highly potent, ATP-competitive inhibitor of MK2. Its inhibitory activity has been quantified against a panel of kinases, demonstrating significant selectivity for MK2.

Table 2: In Vitro Inhibitory Activity of MK2-IN-3

| Target Kinase | IC₅₀ (nM) |

| MK2 | 0.85 |

| MK3 | 210 |

| MK5 | 81 |

| ERK2 | 3440 |

| MNK1 | 5700 |

| p38α | >100,000 |

| CDK2 | >200,000 |

| JNK2 | >200,000 |

| IKK2 | >200,000 |

| MSK1 | >200,000 |

| MSK2 | >200,000 |

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

The potent and selective inhibition of MK2 by MK2-IN-3 translates to cellular effects, most notably the suppression of tumor necrosis factor-alpha (TNF-α) production. In human U937 monocyte-like cells, this compound has been shown to inhibit TNF-α production with an IC₅₀ of 4.4 µM.

Mechanism of Action: The p38/MK2 Signaling Pathway

MK2 is a key downstream substrate of the p38 MAPK signaling pathway, which is activated by cellular stress and inflammatory cytokines. Upon activation, p38α phosphorylates and activates MK2, leading to the phosphorylation of downstream targets that regulate inflammatory responses, including the production of TNF-α. MK2-IN-3 exerts its anti-inflammatory effects by competitively binding to the ATP-binding pocket of MK2, thereby preventing its catalytic activity.

Experimental Protocols

The following are representative protocols for assessing the activity of this compound.

In Vitro MK2 Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against MK2.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA).

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.

-

Prepare a solution of a suitable MK2 substrate (e.g., a peptide derived from HSP27) in kinase buffer.

-

Prepare a solution of ATP (e.g., containing [γ-³²P]ATP for radiometric detection or for use with ADP-Glo™ Kinase Assay) in kinase buffer.

-

-

Kinase Reaction:

-

In a microplate, combine recombinant human MK2 enzyme, the substrate, and the various concentrations of this compound (or DMSO as a vehicle control).

-

Pre-incubate the mixture at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Detection and Analysis:

-

Stop the reaction (e.g., by adding a stop solution containing EDTA or by spotting onto a phosphocellulose membrane).

-

Quantify the amount of phosphorylated substrate. For radiometric assays, this can be done using a scintillation counter. For non-radiometric assays, follow the manufacturer's instructions for the specific detection reagent.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cellular TNF-α Production Assay in U937 Cells

This protocol describes a method to measure the inhibitory effect of this compound on TNF-α production in a human cell line.

Methodology:

-

Cell Culture and Differentiation:

-

Culture U937 cells in an appropriate medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).

-

Differentiate the U937 cells into a macrophage-like phenotype by treating with a phorbol ester such as phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

-

Inhibitor Treatment and Stimulation:

-

Pre-treat the differentiated U937 cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

-

-

Quantification of TNF-α:

-

After a suitable incubation period (e.g., 4-6 hours), collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated, vehicle-treated control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Synthesis

The synthesis of the core scaffold of MK2-IN-3, a tetrahydropyrrolo[3,2-c]pyridin-4-one, can be achieved through a multi-step synthetic route. While the exact proprietary synthesis of this compound is not publicly detailed, a plausible general approach based on related chemical literature would involve the construction of the pyrrolopyridinone core followed by a Suzuki or Stille coupling to introduce the 2-(3-quinolinyl)-4-pyridinyl moiety. The final product would then be crystallized from an aqueous solvent system to yield the hydrate.

Conclusion

This compound is a valuable research tool for investigating the roles of the p38/MK2 signaling pathway in inflammation and other cellular processes. Its high potency and selectivity make it a suitable candidate for further investigation in drug discovery programs targeting inflammatory diseases. The data and protocols presented in this guide are intended to support researchers in the effective utilization of this compound in their studies.

The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) in Inflammatory Diseases: A Technical Guide

Executive Summary: The p38 mitogen-activated protein kinase (MAPK) pathway is a central regulator of cellular responses to stress and inflammation. However, direct inhibition of p38 MAPK has been hampered in clinical development by significant toxicity and a loss of efficacy over time (tachyphylaxis).[1][2] Attention has consequently shifted downstream to its substrate, MAPK-activated protein kinase 2 (MK2). As a key mediator of the inflammatory effects of p38, MK2 regulates the biosynthesis of critical pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, at a post-transcriptional level.[1][2] Targeting MK2 offers a more selective approach, potentially retaining the anti-inflammatory benefits of p38 pathway inhibition while avoiding the adverse effects associated with blocking the entire p38 signaling nexus. This guide provides a detailed overview of the MK2 signaling pathway, its role in prevalent inflammatory diseases, quantitative data from preclinical and clinical studies of MK2 inhibitors, and key experimental protocols for its investigation.

The p38/MK2 Signaling Pathway

The p38/MK2 signaling axis is a highly conserved intracellular cascade activated by a multitude of extracellular stimuli, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stressors.[3] This pathway is a critical component of the innate immune response and inflammatory processes.

Activation Cascade: The activation of MK2 is a multi-step process initiated by upstream signals.

-

MAP3K and MAP2K Activation: External stimuli trigger the activation of a MAPK Kinase Kinase (MAP3K), which in turn phosphorylates and activates a MAPK Kinase (MAP2K), typically MKK3 or MKK6 in this pathway.[3][4]

-

p38 MAPK Phosphorylation: MKK3/6 dually phosphorylates p38 MAPK on specific threonine and tyrosine residues within its activation loop, leading to a conformational change that activates its kinase function.[3]

-

MK2 Activation and Nuclear Export: In its inactive state, MK2 is complexed with p38 MAPK in the nucleus.[5] Upon activation, p38 phosphorylates MK2 at key regulatory sites (e.g., Thr222, Ser272, and Thr334).[6] This phosphorylation event activates MK2's kinase activity and exposes a nuclear export signal, causing the active p38/MK2 complex to translocate to the cytoplasm.[5][7]

Downstream Effects: Once in the cytoplasm, MK2 phosphorylates a range of substrates that mediate the inflammatory response.[5]

-

mRNA Stabilization: MK2's primary role in inflammation is the post-transcriptional regulation of pro-inflammatory cytokine production. It achieves this by phosphorylating and inactivating mRNA-destabilizing proteins, such as tristetraprolin (TTP).[4] Phosphorylated TTP can no longer bind to the adenine- and uridine-rich elements (AREs) in the 3'-untranslated region of cytokine mRNAs (like TNF-α and IL-6), preventing their rapid degradation and thereby enhancing their translation and protein expression.[4][6][7]

-

Cytoskeletal Remodeling: MK2 also phosphorylates small heat shock proteins like HSP27, which regulates actin cytoskeleton dynamics, a process involved in cell migration and division.[3][6]

Caption: p38/MK2 Signaling Pathway.

Role of MK2 in Key Inflammatory Diseases

MK2 has been implicated in the pathogenesis of numerous chronic inflammatory diseases, making it an attractive therapeutic target.[1]

Rheumatoid Arthritis (RA)

RA is an autoimmune disease characterized by chronic inflammation of the synovium, leading to joint destruction. Pro-inflammatory cytokines, particularly TNF-α, are central to its pathology.

-

Mechanism: The p38/MK2 pathway is a key regulator of TNF-α and IL-6 production in the synovial tissue of RA patients.[2][8]

-

Preclinical Evidence: MK2-deficient mice are resistant to collagen-induced arthritis (CIA), a common animal model for RA, and exhibit significantly lower levels of inflammatory cytokines.[8]

-

Clinical Relevance: Targeting MK2 is seen as a way to overcome the failures of p38 inhibitors in RA.[2][9] A phase IIa clinical trial of the MK2 inhibitor ATI-450 (Zunsemetinib) in patients with moderate-to-severe RA demonstrated sustained anti-inflammatory effects over 12 weeks, mitigating the tachyphylaxis observed with p38 inhibitors.[2][9][10]

Inflammatory Bowel Disease (IBD)

IBD, encompassing Crohn's disease (CD) and ulcerative colitis (UC), involves chronic inflammation of the gastrointestinal tract.

-

Mechanism: MK2 is required for the production of reactive oxygen species (ROS) by neutrophils and regulates inflammatory CD4+ T cell responses, which are critical drivers of IBD pathology.[11][12][13] In Crohn's disease, increased MK2 activity is strongly associated with mesenchymal stromal cells, contributing to inflammation-associated fibrosis.[14][15]

-

Preclinical Evidence: Genetic ablation of MK2 in myeloid cells or treatment with MK2 inhibitors protects mice against dextran sulfate sodium (DSS)-induced colitis.[11][13] MK2 inhibition in ex vivo CD tissue explants significantly reduced the expression of molecules involved in fibrosis.[14]

Psoriasis

Psoriasis is a chronic inflammatory skin disease characterized by keratinocyte hyper-proliferation.[16] While the direct role of MK2 is less defined than in RA or IBD, the p38 MAPK pathway is known to be involved.[11] Given MK2's central role in regulating key psoriatic cytokines like IL-6 and IL-1β, it is considered a potential therapeutic target.[11][17]

Therapeutic Targeting of MK2: Quantitative Data

The inhibition of MK2 is a promising therapeutic strategy. Several small molecule inhibitors have been developed and evaluated.

| Inhibitor | Disease Target | Study Phase | Key Findings | Reference(s) |

| ATI-450 (Zunsemetinib) | Rheumatoid Arthritis | Phase IIa | - 50 mg twice daily was well tolerated. - Median hs-CRP levels reduced by ≥42% at all post-treatment timepoints. - Mean decrease in DAS28-CRP score of 2.0 at week 12. - ACR 20/50/70 response rates of 60%, 33%, and 20%, respectively, at week 12. - Sustained reduction in plasma TNF-α, IL-6, IL-8, and MIP-1β. | [2][10] |

| CC-99677 | Healthy Volunteers | Phase I | - Doses up to 150 mg daily for 14 days were safe and well tolerated. - Showed linear, dose-proportional pharmacokinetics. - Resulted in dose-dependent target engagement and sustained reduction of ex vivo stimulated TNF-α and other cytokines. | [18] |

| PF-3644022 | Crohn's Disease (ex vivo) | Preclinical | - At 10 μM, reversed the inflammatory activity of myofibroblasts derived from CD patients. - Reduced expression and production of fibrosis-related molecules in CD tissue explants. | [14][15] |

Key Experimental Protocols

Investigating the function and inhibition of MK2 relies on a variety of specialized assays.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of MK2 and the potency of potential inhibitors.

Methodology (Luminescent ADP Detection): Based on the Promega ADP-Glo™ Kinase Assay.[19]

-

Reagents: Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA), recombinant active MK2 enzyme, a specific peptide substrate (e.g., HSP27tide), and ATP.

-

Inhibitor Preparation: Serially dilute test compounds in the kinase buffer containing DMSO.

-

Kinase Reaction: In a 384-well plate, add 1 µl of inhibitor solution, 2 µl of MK2 enzyme, and 2 µl of a substrate/ATP mixture.

-

Incubation: Incubate the reaction at room temperature for 60 minutes.

-

ADP Detection:

-

Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent, which converts the ADP generated into ATP and then into a luminescent signal via luciferase. Incubate for 30 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to MK2 activity. IC50 values for inhibitors are calculated from dose-response curves.

Cellular MK2 Translocation Assay

This cell-based, high-content assay measures the inhibition of the p38/MK2 pathway by monitoring the subcellular localization of MK2.[20][21]

Methodology:

-

Cell Line: Use a stable cell line, such as U2OS, expressing an MK2-EGFP (Enhanced Green Fluorescent Protein) fusion protein.

-

Cell Plating: Seed the MK2-EGFP cells into 96- or 384-well imaging plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with test compounds or a known p38 inhibitor (e.g., SB203580) as a positive control for 30-60 minutes.

-

Pathway Stimulation: Induce the p38/MK2 pathway by adding a stimulus such as IL-1β, TNF-α, or by inducing hyperosmotic stress (e.g., with NaCl).[20][21] In unstimulated cells, MK2-EGFP is primarily nuclear. Stimulation causes its rapid translocation to the cytoplasm.

-

Fix and Stain: After a short incubation (e.g., 30 minutes), fix the cells (e.g., with a formalin solution), and stain the nuclei with a DNA dye like Hoechst.[20]

-

Imaging and Analysis: Acquire images using an automated high-content imaging system. Image analysis software is used to segment the nuclear and cytoplasmic compartments and quantify the fluorescence intensity ratio of MK2-EGFP in the cytoplasm versus the nucleus (C/N ratio). Inhibitors of the pathway will prevent the stimulus-induced increase in the C/N ratio.

Caption: Workflow for a cellular MK2-EGFP translocation assay.

Animal Models of Inflammation

In vivo efficacy of MK2 inhibitors is tested in various animal models that recapitulate aspects of human inflammatory diseases.[22]

-

Collagen-Induced Arthritis (CIA) in Mice: This is a widely used model for RA. DBA/1 mice are immunized with type II collagen, leading to the development of an inflammatory arthritis resembling RA. Efficacy is measured by reductions in paw swelling, clinical arthritis scores, and joint damage.[8][22]

-

Dextran Sulfate Sodium (DSS)-Induced Colitis: This model is used for IBD research. Mice are given DSS in their drinking water, which induces acute or chronic colitis characterized by weight loss, diarrhea, and intestinal inflammation. Therapeutic efficacy is assessed by a disease activity index (DAI), colon length, and histological analysis of colon tissue.[11][13]

-

LPS-Induced Endotoxemia: This is a model for acute systemic inflammation. Mice are injected with lipopolysaccharide (LPS), a component of gram-negative bacteria, which triggers a massive release of pro-inflammatory cytokines. The efficacy of an inhibitor is determined by its ability to reduce the serum levels of cytokines like TNF-α and IL-6 and to improve survival.[22][23]

Conclusion and Future Directions

MAPK-activated protein kinase 2 (MK2) has emerged as a critical downstream effector in the p38 signaling pathway, playing a pivotal role in the post-transcriptional regulation of pro-inflammatory cytokines. Its targeted inhibition represents a refined and potentially safer therapeutic strategy for a host of inflammatory diseases compared to broader p38 MAPK blockade.[1][17] Clinical data, particularly from studies in rheumatoid arthritis, suggest that MK2 inhibition can provide sustained anti-inflammatory effects without the tachyphylaxis that plagued its upstream predecessor.[2][10]

Future research will likely focus on developing more selective and potent MK2 inhibitors, exploring their efficacy in a wider range of inflammatory and fibrotic conditions, and identifying biomarkers to predict which patient populations are most likely to respond to MK2-targeted therapies.[24][25] The continued elucidation of the complex biology of the p38/MK2 axis will undoubtedly open new avenues for the treatment of chronic inflammation.

References

- 1. Biological functions and role of mitogen-activated protein kinase activated protein kinase 2 (MK2) in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. The p38 mitogen-activated protein kinase signaling cascade in CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. hcplive.com [hcplive.com]

- 10. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | MK2 Is Required for Neutrophil-Derived ROS Production and Inflammatory Bowel Disease [frontiersin.org]

- 12. MK2 Inhibition in CD4+ T Cells Protects Against IFNγ and IL-17A, Chronic Inflammation, and Fibrosis in Inflammatory Bowel Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. frontiersin.org [frontiersin.org]

- 17. biorxiv.org [biorxiv.org]

- 18. Early Data on Novel MK2 Inhibitor to Treat Inflammatory Diseases Promising - The Rheumatologist [the-rheumatologist.org]

- 19. promega.com.cn [promega.com.cn]

- 20. tools.thermofisher.com [tools.thermofisher.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. MK2 deficiency decreases mortality in male mice during the inflammatory phase after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cross-species transcriptomic signatures predict response to MK2 inhibition in mouse models of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cross-species transcriptomic signatures predict response to MK2 inhibition in mouse models of chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Utilizing MK2-IN-3 Hydrate for the Investigation of TNFα Production

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MK2-IN-3 hydrate, a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2), and its application in the study of Tumor Necrosis Factor-alpha (TNFα) production. This document outlines the underlying signaling pathways, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.

Introduction

Tumor Necrosis Factor-alpha (TNFα), a pleiotropic pro-inflammatory cytokine, plays a pivotal role in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The production of TNFα is tightly regulated at both the transcriptional and post-transcriptional levels. The p38 MAPK/MK2 signaling cascade has emerged as a critical nexus in the post-transcriptional regulation of TNFα synthesis, making it an attractive target for therapeutic intervention.

This compound is a selective, ATP-competitive inhibitor of MK2, a key downstream substrate of p38 MAPK.[1] By inhibiting MK2, this compound effectively suppresses the production of TNFα, providing a valuable tool for elucidating the molecular mechanisms of inflammatory responses and for the preclinical evaluation of anti-inflammatory compounds.

Mechanism of Action: The p38/MK2 Signaling Axis in TNFα Regulation

The activation of the p38 MAPK pathway by various stress and inflammatory stimuli, such as lipopolysaccharide (LPS), triggers a signaling cascade that culminates in the production of TNFα and other pro-inflammatory cytokines. Upon activation, p38 MAPK phosphorylates and activates MK2.[2][3] Activated MK2 then phosphorylates several downstream targets, including tristetraprolin (TTP), an AU-rich element (ARE)-binding protein. In its unphosphorylated state, TTP binds to the AREs in the 3'-untranslated region (3'-UTR) of TNFα mRNA, leading to its degradation and translational repression. Phosphorylation of TTP by MK2 causes it to dissociate from the TNFα mRNA, thereby stabilizing the transcript and promoting its translation into protein. This compound exerts its inhibitory effect by blocking the kinase activity of MK2, thus preventing the phosphorylation of TTP and leading to the degradation of TNFα mRNA.

Figure 1: p38/MK2 Signaling Pathway in TNFα Production.

Quantitative Data

The inhibitory activity of this compound on TNFα production has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of the inhibitor.

| Compound | Cell Line | Stimulant | Assay | IC50 | Reference |

| This compound | U937 | LPS | TNFα production | 4.4 µM | [1] |

| This compound | - | - | MK2 enzyme activity | 0.85 nM | [1] |

Experimental Protocols

The following section provides a detailed methodology for a typical experiment to assess the inhibitory effect of this compound on LPS-induced TNFα production in the human monocytic cell line U937.

Materials and Reagents

-

This compound (stored as a stock solution in DMSO at -20°C)

-

U937 cells (ATCC® CRL-1593.2™)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Phosphate-buffered saline (PBS)

-

Human TNFα ELISA kit

-

Cell viability assay kit (e.g., MTT or PrestoBlue™)

Experimental Workflow

Figure 2: Experimental Workflow for TNFα Inhibition Assay.

Step-by-Step Procedure

-

Cell Culture and Differentiation:

-

Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well.

-

Induce differentiation into a macrophage-like phenotype by treating the cells with PMA (e.g., 100 ng/mL) for 48 hours.

-

After incubation, remove the PMA-containing medium and wash the adherent cells gently with PBS.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in culture medium. It is crucial to include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Add the diluted this compound or vehicle control to the differentiated U937 cells and pre-incubate for 1 hour at 37°C.

-

-

LPS Stimulation:

-

Following the pre-incubation period, add LPS to each well to a final concentration of 1 µg/mL to induce TNFα production.

-

Include a negative control group of cells that are not treated with LPS.

-

Incubate the plates for 4-6 hours at 37°C.

-

-

Sample Collection and Analysis:

-

After the incubation period, centrifuge the plates and carefully collect the cell culture supernatants for TNFα measurement.

-

Quantify the concentration of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.

-

Assess the viability of the remaining cells using an appropriate assay (e.g., MTT) to ensure that the observed reduction in TNFα is not due to cytotoxicity of the inhibitor.

-

-

Data Analysis:

-

Calculate the percentage of TNFα inhibition for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the p38/MK2 signaling pathway in the regulation of TNFα production. Its high potency and selectivity make it an ideal probe for dissecting the molecular mechanisms of inflammation and for the initial stages of drug discovery programs targeting inflammatory diseases. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.

References

Preliminary Efficacy of MK2-IN-3 Hydrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary efficacy of MK2-IN-3 hydrate, a potent and selective inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2). This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development efforts in the fields of inflammation and oncology.

Core Efficacy Data

This compound has demonstrated significant and selective inhibitory activity against MK2, a critical downstream kinase in the p38 MAPK signaling pathway. This pathway is a key regulator of inflammatory responses, primarily through the post-transcriptional control of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα).

In Vitro Inhibitory Activity

The inhibitory potency of this compound has been quantified through various in vitro assays. The following table summarizes the key IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of the target's activity.

| Target Enzyme | IC50 (nM) | Assay Type |

| MK2 | 0.85 | ATP-competitive kinase assay |

| MK3 | 210 | Kinase assay |

| MK5 | 81 | Kinase assay |

| ERK2 | 3,440 | Kinase assay |

| MNK1 | 5,700 | Kinase assay |

Cellular Activity

The efficacy of this compound extends to cellular models, where it has been shown to suppress the production of inflammatory cytokines.

| Cell Line | Stimulus | Endpoint | IC50 (µM) |

| U937 (human monocytic cells) | Lipopolysaccharide (LPS) | TNFα production | 4.4 |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by targeting the p38 MAPK/MK2 signaling cascade. This pathway is a central node in the cellular response to stress and inflammatory stimuli. Upon activation by upstream kinases, p38 MAPK phosphorylates and activates MK2. Activated MK2, in turn, phosphorylates a range of downstream substrates, leading to the stabilization of mRNAs encoding for pro-inflammatory cytokines and the regulation of other cellular processes.

Experimental Protocols

The following sections detail representative methodologies for key experiments used to evaluate the efficacy of this compound.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against MK2 and other kinases.

Methodology:

-

Reagent Preparation:

-

Recombinant human MK2 enzyme is diluted to the desired concentration in kinase assay buffer.

-

A specific peptide substrate for MK2 (e.g., a peptide derived from HSP27) is prepared.

-

Adenosine triphosphate (ATP) is prepared at a concentration close to its Km for MK2.

-

This compound is serially diluted in an appropriate solvent (e.g., DMSO) to generate a range of test concentrations.

-

-

Assay Procedure:

-

The kinase, substrate, and varying concentrations of this compound are added to the wells of a microplate.

-

The plate is incubated for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

-

Signal Detection and Analysis:

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as luminescence-based assays that measure the amount of ATP remaining or fluorescence-based assays that use a phosphorylation-specific antibody.

-

The data is plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

Cellular TNFα Production Assay

This protocol describes a method to evaluate the effect of this compound on TNFα production in a human monocytic cell line.

Methodology:

-

Cell Culture and Plating:

-

U937 cells are cultured in appropriate media and conditions.

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere.

-

-

Compound Treatment and Stimulation:

-

Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour).

-

Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium. A control group without LPS stimulation is also included.

-

-

Incubation and Supernatant Collection:

-

The cells are incubated for a period sufficient to allow for TNFα production and secretion (e.g., 4-6 hours).

-

The cell culture supernatant is collected.

-

-

TNFα Quantification:

-

The concentration of TNFα in the supernatant is measured using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

The amount of TNFα produced is normalized to the vehicle-treated, LPS-stimulated control.

-

The IC50 value is calculated by plotting the percentage of TNFα inhibition against the logarithm of the this compound concentration.

-

Conclusion

The preliminary data on this compound highlight its potential as a highly potent and selective inhibitor of MK2. Its demonstrated cellular activity in suppressing a key pro-inflammatory cytokine underscores its therapeutic promise for inflammatory diseases. The provided experimental frameworks offer a foundation for further investigation into the efficacy and mechanism of action of this compound. Future studies should focus on comprehensive in vivo efficacy models and detailed pharmacokinetic and pharmacodynamic profiling to fully elucidate its therapeutic potential.

Methodological & Application

Application Notes and Protocols for MK2-IN-3 Hydrate In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK2-IN-3 hydrate is a potent and selective, ATP-competitive inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2, or MK2). The p38/MK2 signaling pathway is a critical regulator of inflammatory responses, primarily through the post-transcriptional regulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα). Stress stimuli activate p38 MAPK, which in turn phosphorylates and activates MK2. Activated MK2 then phosphorylates various downstream targets, including Heat Shock Protein 27 (HSP27), leading to the stabilization of mRNAs encoding inflammatory cytokines. This document provides detailed protocols for in vitro biochemical and cellular assays to characterize the inhibitory activity of this compound.

Mechanism of Action

This compound selectively inhibits the kinase activity of MK2, thereby preventing the phosphorylation of its downstream substrates. This inhibition leads to a reduction in the production of inflammatory cytokines, making it a valuable tool for studying the role of the p38/MK2 pathway in inflammation and a potential therapeutic agent for inflammatory diseases.

Data Presentation

Inhibitory Activity of this compound

| Target | IC50 |

| MK2 | 0.85 nM |

| MK3 | 0.21 µM |

| MK5 | 0.081 µM |

| ERK2 | 3.44 µM |

| MNK1 | 5.7 µM |

Cellular Activity of this compound

| Cell Line | Assay | IC50 |

| U937 | TNFα production | 4.4 µM |

Signaling Pathway

Caption: The p38/MK2 signaling pathway leading to TNFα production and its inhibition by this compound.

Experimental Protocols

Biochemical Assay: MK2 Kinase Activity Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by purified, active MK2 enzyme.

Materials:

-

Active recombinant MK2 enzyme

-

Recombinant Human HSP27 (or a suitable peptide substrate)

-

ATP

-

This compound

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5; 10 mM MgCl2; 0.05 mg/ml BSA; 2.5 mM DTT)

-

Phospho-HSP27 (Ser82) specific antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

96-well plates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the following in order:

-

Initiate Reaction: Add ATP (e.g., final concentration of 0.15 mM) to all wells to start the kinase reaction.[2]

-

Incubation: Incubate the plate at 30°C for 30 minutes.[2]

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection (Western Blot):

-

Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for phospho-HSP27 (Ser82).

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and a plate reader or imaging system.

-

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of MK2 activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: TNFα Production in U937 Cells

This assay measures the inhibitory effect of this compound on the production of TNFα in a human monocytic cell line.

Materials:

-

U937 cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (optional)

-

Lipopolysaccharide (LPS)

-

This compound

-

Human TNFα ELISA kit

-

96-well cell culture plates

-

CO2 incubator

Procedure:

-

Cell Culture and Differentiation:

-

Culture U937 cells in RPMI-1640 medium.

-

(Optional) Differentiate U937 cells into a macrophage-like phenotype by treating with PMA (e.g., 10 ng/ml) for 24-48 hours.[3]

-

-

Cell Seeding: Seed the differentiated or undifferentiated U937 cells into a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere.[3]

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound (or DMSO for control) for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/ml) to induce TNFα production.[3]

-

Incubation: Incubate the plate for 6-24 hours in a CO2 incubator at 37°C.[3][4]

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

TNFα Quantification (ELISA):

-

Measure the concentration of TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the IC50 value for the inhibition of TNFα production by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Experimental Workflow

References

- 1. Inhibition of HSP27 Phosphorylation by a Cell-permeant MAPKAP Kinase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct roles of MK2 and MK5 in cAMP/PKA- and stress/p38MAPK-induced heat shock protein 27 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

MK2-IN-3 Hydrate In Vivo Administration Guide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed application notes and protocols for the in vivo administration of MK2-IN-3 hydrate, a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2). The information presented is curated for researchers in inflammation, immunology, and oncology seeking to evaluate the therapeutic potential of MK2 inhibition in preclinical animal models.

Introduction

This compound is an orally active, ATP-competitive inhibitor of MK2, a key downstream kinase in the p38 MAPK signaling pathway.[1] This pathway is a critical regulator of pro-inflammatory cytokine production, including TNF-α and IL-6, making MK2 a compelling therapeutic target for a range of inflammatory diseases.[1][2] Inhibition of MK2 is being explored as a therapeutic strategy to mitigate inflammation while potentially avoiding the side effects associated with broader p38 MAPK inhibition.[3] This document outlines the necessary protocols for preparing and administering this compound in vivo, with a focus on oral gavage in rodent models.

Data Presentation

The following tables summarize key quantitative data for in vivo studies using MK2 inhibitors. While specific data for this compound is limited in publicly available literature, data from the structurally related and well-characterized MK2 inhibitor, PF-3644022, is presented as a reliable surrogate for experimental design.

Table 1: In Vivo Efficacy of the MK2 Inhibitor PF-3644022 in Rodent Models

| Animal Model | Administration Route | Dose (ED50) | Dosing Schedule | Efficacy Endpoint | Reference |

| Rat (Streptococcal Cell Wall-Induced Arthritis) | Oral Gavage | 20 mg/kg | Twice daily for 12 days | Inhibition of paw swelling | [4][5] |

| Mouse (LPS-Induced Endotoxemia) | Oral | 7.02 mg/kg | Single dose | Inhibition of TNF-α release | [6] |

| Rat (LPS-Induced TNF-α) | Oral | 6.9 mg/kg | Single dose | Inhibition of TNF-α production | [4] |

| Mouse (Chronic Cervical Spinal Cord Compression) | Oral | 30 mg/kg | Not specified | Prevention of motor function decrease | [7] |

Table 2: Recommended Vehicle Formulations for Oral Gavage of Hydrophobic Compounds

| Formulation Components | Typical Composition | Suitability | Reference |

| DMSO, PEG300, Tween-80, Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | For general use in normal mice. | |

| DMSO, PEG300, Tween-80, Saline | 2% DMSO, 40% PEG300, 5% Tween-80, 53% Saline | For immunocompromised or sensitive mouse strains. | |

| DMSO, Corn Oil | 10% DMSO, 90% Corn Oil | Suitable for low-dose, short-term studies. | |

| Methyl Cellulose | 0.5% in water | A common vehicle for oral gavage. | [8] |

Signaling Pathway

The p38 MAPK/MK2 signaling cascade plays a pivotal role in the inflammatory response. Upon activation by cellular stress or inflammatory stimuli, p38 MAPK phosphorylates and activates MK2. Activated MK2, in turn, phosphorylates downstream targets that regulate the stability and translation of mRNAs encoding pro-inflammatory cytokines like TNF-α and IL-6.

Caption: The p38 MAPK/MK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a stock solution and a final dosing formulation for the oral administration of this compound to mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Stock Solution Preparation (100 mg/mL in DMSO):

-

Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a concentration of 100 mg/mL.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.

-

-

Dosing Formulation Preparation (Example for a 10 mg/kg dose in a 25g mouse with a 10 mL/kg dosing volume):

-

Calculate the required amount of drug per animal:

-

Dose (mg/kg) x Animal weight (kg) = 10 mg/kg * 0.025 kg = 0.25 mg

-

-

Calculate the dosing volume per animal:

-

Dosing volume (mL/kg) x Animal weight (kg) = 10 mL/kg * 0.025 kg = 0.25 mL (250 µL)

-

-

Calculate the final concentration of the dosing solution:

-

Amount of drug (mg) / Dosing volume (mL) = 0.25 mg / 0.25 mL = 1 mg/mL

-

-

Prepare the vehicle:

-

For a 1 mL final volume of a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation:

-

100 µL DMSO

-

400 µL PEG300

-

50 µL Tween-80

-

450 µL Saline

-

-

-

Prepare the final dosing solution:

-

Based on the final concentration of 1 mg/mL, for every 1 mL of final solution, 10 µL of the 100 mg/mL stock solution is needed.

-

In a sterile tube, add 400 µL of PEG300.

-

Add 10 µL of the 100 mg/mL this compound stock solution and vortex well.

-

Add 50 µL of Tween-80 and vortex until the solution is clear.

-

Add 450 µL of saline and vortex thoroughly.

-

The final volume will be approximately 1 mL. Prepare a sufficient volume for all animals in the study, including a slight overage.

-

-

Protocol 2: In Vivo Administration by Oral Gavage in Mice

This protocol details the procedure for administering the prepared this compound formulation to mice via oral gavage.

Materials:

-

Prepared this compound dosing solution

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch, ball-tipped)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Animal Preparation:

-

Weigh each mouse immediately before dosing to calculate the precise volume to be administered.

-

Record the weight of each animal.

-

-

Volume Calculation:

-

Calculate the specific volume for each mouse based on its weight and the desired dosing volume (e.g., 10 mL/kg).

-

-

Administration:

-

Draw the calculated volume of the dosing solution into a 1 mL syringe fitted with a gavage needle.

-

Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and to straighten the esophagus.

-

Carefully insert the gavage needle into the mouth, passing it along the side of the mouth and over the tongue towards the esophagus.

-

Advance the needle gently until it reaches the stomach. There should be no resistance. If resistance is met, withdraw the needle and re-insert.

-

Slowly dispense the contents of the syringe.

-

Withdraw the needle smoothly.

-

Return the mouse to its cage and monitor for any immediate adverse reactions.

-

-

Post-Administration Monitoring:

-

Observe the animals regularly according to the experimental protocol for signs of toxicity or distress.

-

Proceed with the planned experimental endpoints (e.g., induction of inflammation, tissue collection).

-

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound in a mouse model of acute inflammation.

Caption: A generalized experimental workflow for in vivo testing of this compound.

References

- 1. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. MK2: a novel molecular target for anti-inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biorxiv.org [biorxiv.org]

- 7. caymanchem.com [caymanchem.com]

- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Recommended concentration of MK2-IN-3 hydrate for experiments

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of MK2-IN-3 hydrate, a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2). This document includes recommended concentrations for experiments, detailed protocols, and a summary of its mechanism of action.

Introduction

This compound is a selective, orally active, and ATP-competitive inhibitor of MAPKAP-K2 (MK2).[1][2] MK2 is a key downstream substrate of p38 MAPK and plays a crucial role in inflammatory responses.[3][4] The p38/MK2 signaling pathway regulates the biosynthesis of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), primarily through post-transcriptional mechanisms involving the stabilization of their messenger RNA (mRNA).[5][6] By inhibiting MK2, this compound can effectively suppress the production of these inflammatory mediators, making it a valuable tool for research in inflammation, immunology, and oncology.[3][4]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound.

Table 1: Inhibitory Activity of this compound against Various Kinases

| Target Kinase | IC50 Value |

| MK2 (MAPKAP-K2) | 0.85 nM[1][7] / 8.5 nM[8][9] |

| MK3 (MAPKAP-K3) | 0.21 µM[1] |

| MK5 (PRAK) | 0.081 µM[1] |

| ERK2 | 3.44 µM[1] |

| MNK1 | 5.7 µM[1] |

Note: Discrepancies in the reported IC50 value for MK2 exist in the literature. Researchers should consider this variability when designing experiments.

Table 2: In Vitro Efficacy of this compound

| Cell Line | Assay | IC50 Value |

| U937 (Human monocytic cells) | TNF-α Production Suppression | 4.4 µM[1] |

Signaling Pathway and Experimental Workflow

Diagram 1: The p38/MK2 Signaling Pathway

Caption: p38/MK2 signaling pathway and the inhibitory action of this compound.

Diagram 2: General Experimental Workflow for In Vitro Inhibition Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tebubio.com [tebubio.com]

- 3. MK2 and MK3--a pair of isoenzymes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAPKAP kinases MK2 and MK3 in inflammation: complex regulation of TNF biosynthesis via expression and phosphorylation of tristetraprolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CC-99677, a novel, oral, selective covalent MK2 inhibitor, sustainably reduces pro-inflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. MK2 inhibitor III – Bioquote [bioquote.com]

Application Notes and Protocols for MK2-IN-3 Hydrate in Western Blot Analysis of p-HSP27

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 27 (HSP27) is a molecular chaperone that plays a critical role in cell survival, protein folding, and cytoskeletal dynamics. Its function is modulated by phosphorylation, primarily at serines 15, 78, and 82, a process directly catalyzed by Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK-2 or MK2). The activation of MK2 is a downstream event in the p38 MAPK signaling cascade, which is triggered by various cellular stresses and inflammatory cytokines. Consequently, the phosphorylation of HSP27 (p-HSP27) is a key indicator of p38/MK2 pathway activation.

MK2-IN-3 hydrate is a potent, selective, and ATP-competitive inhibitor of MK2. Its high specificity makes it an invaluable tool for dissecting the roles of the MK2/HSP27 signaling axis in various cellular processes and for validating this pathway as a therapeutic target in drug discovery. These application notes provide a detailed protocol for utilizing this compound in Western blot analysis to investigate the phosphorylation status of HSP27.

Mechanism of Action: The p38/MK2/HSP27 Signaling Pathway

Environmental stresses and inflammatory cytokines activate the p38 MAPK pathway. This leads to the phosphorylation and activation of p38 MAPK, which in turn phosphorylates and activates its downstream substrate, MK2. Activated MK2 then directly phosphorylates HSP27 at key serine residues, modulating its chaperone activity and its role in actin polymerization.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and the effect of a similar MK2 inhibitor on p-HSP27 levels, providing a reference for expected experimental outcomes.

| Compound | Target | IC50 (nM) | Cell-Based Assay | Effect on p-HSP27 | Reference |